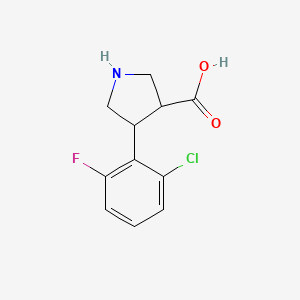

4-(2-Chloro-6-fluorophenyl)pyrrolidine-3-carboxylic acid

Description

4-(2-Chloro-6-fluorophenyl)pyrrolidine-3-carboxylic acid is a pyrrolidine-based carboxylic acid derivative featuring a bicyclic structure with a phenyl ring substituted at the 2- and 6-positions with chlorine and fluorine atoms, respectively. The pyrrolidine ring introduces conformational flexibility, while the carboxylic acid group contributes to hydrogen-bonding capacity and solubility in polar solvents. This compound is of interest in medicinal and agrochemical research due to the electronic and steric effects imparted by its halogen substituents .

Properties

Molecular Formula |

C11H11ClFNO2 |

|---|---|

Molecular Weight |

243.66 g/mol |

IUPAC Name |

4-(2-chloro-6-fluorophenyl)pyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C11H11ClFNO2/c12-8-2-1-3-9(13)10(8)6-4-14-5-7(6)11(15)16/h1-3,6-7,14H,4-5H2,(H,15,16) |

InChI Key |

IACNPIHONRQOFX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(CN1)C(=O)O)C2=C(C=CC=C2Cl)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 4-(2-chloro-6-fluorophenyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic synthesis, starting from appropriately substituted aromatic precursors and pyrrolidine ring-building intermediates. Key steps include:

- Formation of the pyrrolidine ring with regioselective substitution at the 3-position.

- Introduction of the 2-chloro-6-fluorophenyl substituent on the pyrrolidine nitrogen or carbon.

- Functional group transformations to install the carboxylic acid at the 3-position of the pyrrolidine ring.

Specific Synthetic Routes

Route via Pyrrolidine Ring Construction and Aromatic Substitution

One approach involves the synthesis of the pyrrolidine ring bearing a carboxylic acid group, followed by the introduction of the 2-chloro-6-fluorophenyl group through nucleophilic aromatic substitution or cross-coupling reactions. This method requires careful control of reaction conditions to preserve the functional groups and achieve regioselectivity.

Use of Polar Aprotic Solvents and Base-Mediated Reactions

According to patent WO2004035538A1, polar aprotic solvents such as acetonitrile, dimethyl sulfoxide, N,N-dimethylformamide, and N-methylpyrrolidone are employed in the synthesis of related azetidine-3-carboxylic acid derivatives, which share structural similarity with pyrrolidine-3-carboxylic acids. The process involves:

- Reaction of intermediate compounds with sulfonylating agents to activate leaving groups.

- Subsequent nucleophilic substitution with amines or other nucleophiles.

- Use of weak bases like triethylamine or potassium carbonate to facilitate deprotonation and substitution.

- Solvent switching and purification steps to isolate the carboxylic acid product with high yield (up to 86% reported for similar compounds).

This methodology can be adapted for the synthesis of this compound by selecting appropriate starting materials and reaction conditions.

Hydrolysis of Ester Precursors

Hydrolysis of ester intermediates is a common step to obtain the free carboxylic acid. For example, methyl or ethyl esters of pyrrolidine-3-carboxylic acid derivatives can be hydrolyzed under basic or acidic conditions to yield the target acid. This step is critical for obtaining the final compound in its acid form and is well-documented in medicinal chemistry literature.

Purification and Characterization

Purification is typically achieved by column chromatography using solvents such as dichloromethane, followed by recrystallization. Characterization includes:

Data Table: Example Synthetic Procedure and Yields

Research Findings and Notes

- The use of polar aprotic solvents is critical for achieving high yields and purity during substitution reactions involving the pyrrolidine ring system.

- Hydrolysis conditions must be optimized to prevent degradation of the aromatic substituent or the pyrrolidine ring.

- Spectroscopic data such as ^1H NMR and ^13C NMR provide detailed insights into the substitution pattern and confirm the presence of the 2-chloro-6-fluorophenyl group on the pyrrolidine ring.

- Mass spectrometry data confirm the molecular ion peak corresponding to the target compound, supporting successful synthesis.

- The synthetic methods reported allow for scalability and adaptation to produce derivatives for biological testing and drug development.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Chloro-6-fluorophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(2-Chloro-6-fluorophenyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-6-fluorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs with Varied Aromatic Substituents

A. Pyrrolidine-3-carboxylic Acid Derivatives

Several analogs share the pyrrolidine-3-carboxylic acid core but differ in aromatic substituents:

Key Observations :

- Acidity : The target compound’s Cl and F substituents lower the pKa of the carboxylic acid compared to methoxy-substituted analogs .

- Reactivity : Electron-withdrawing groups enhance susceptibility to nucleophilic attack, influencing esterification or amidation pathways .

B. Heterocyclic Carboxylic Acid Derivatives

Pyridine and oxazole-based analogs highlight the impact of core heterocycles:

Key Observations :

A. Spectral Data

Notes:

Q & A

Q. What are the established synthetic routes for 4-(2-Chloro-6-fluorophenyl)pyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step routes, such as:

- Condensation and cyclization : Reacting halogenated aryl aldehydes with aminopyrrolidine derivatives, followed by cyclization under acidic or basic conditions. Catalysts like palladium or copper are often used to facilitate coupling reactions .

- Functional group modifications : Carboxylic acid groups are introduced via hydrolysis of esters or nitriles. Solvents like DMF or toluene are critical for maintaining reaction efficiency, with yields optimized by controlling temperature (80–120°C) and catalyst loading (5–10 mol%) .

- Purification : Column chromatography or recrystallization is employed to isolate the compound, with purity confirmed via HPLC (>95%) .

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy : and NMR confirm substituent positions and stereochemistry (e.g., pyrrolidine ring conformation) .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated for : 265.04 g/mol) .

- X-ray crystallography : Resolves absolute configuration, particularly for chiral centers in the pyrrolidine ring .

- HPLC : Assesses purity, with mobile phases adjusted based on the compound’s polarity (e.g., acetonitrile/water gradients) .

Q. How is preliminary biological activity screening conducted for this compound?

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values against E. coli or S. aureus), or anticancer potential using MTT assays (IC values in cancer cell lines) .

- Enzyme inhibition studies : Evaluate binding affinity to target enzymes (e.g., kinases or proteases) via fluorescence polarization or surface plasmon resonance (SPR) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield while minimizing by-products?

- DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions. For example, reducing reaction time from 24h to 12h using microwave-assisted synthesis increased yield by 15% in analogous pyrrolidine derivatives .

- By-product analysis : Use LC-MS to identify impurities (e.g., dehalogenated intermediates) and adjust protecting groups or scavengers .

- Scale-up considerations : Transition from batch to flow chemistry for better heat/mass transfer, reducing side reactions .

Q. What strategies address low solubility in aqueous media during biological testing?

- Salt formation : Convert the carboxylic acid to a sodium or potassium salt to enhance hydrophilicity .

- Co-solvent systems : Use DMSO/PBS mixtures (e.g., 10% DMSO) while ensuring solvent concentrations remain non-toxic to cells .

- Prodrug design : Esterify the carboxylic acid group to improve membrane permeability, with hydrolysis in vivo regenerating the active form .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Docking studies : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., EGFR or COX-2). For example, fluorophenyl groups may enhance π-π stacking with aromatic residues in enzyme active sites .

- QSAR models : Correlate substituent electronic properties (Hammett σ constants) with biological activity to prioritize synthetic targets .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical binding interactions .

Q. How should contradictory data in biological activity studies be resolved?

- Dose-response validation : Repeat assays across multiple cell lines or enzyme batches to rule out variability .

- Off-target profiling : Screen against related targets (e.g., GPCR panels) to identify unintended interactions .

- Meta-analysis : Compare results with structurally similar compounds (e.g., 4-(3-chlorophenyl)pyrrolidine derivatives) to contextualize findings within broader SAR trends .

Methodological Considerations

- Experimental design : Align with CRDC classifications for chemical engineering (e.g., RDF2050108 for process simulation) to ensure reproducibility .

- Data interpretation : Link findings to theoretical frameworks, such as frontier molecular orbital theory for reactivity predictions .

- Safety protocols : Adhere to hazard codes (e.g., P210 for flammability) during synthesis and handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.